(E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide
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Description
The compound (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide is a derivative of acrylamide featuring a thiophene ring and a methoxy-phenylbutyl moiety. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related acrylamide derivatives is described in the first paper, where a one-pot reaction involving acetamide, isothiocyanates, and methyl iodide in the presence of potassium hydroxide as a catalyst is used to produce (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . This method could potentially be adapted for the synthesis of (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide by choosing appropriate starting materials and substituents that would lead to the desired methoxy-phenylbutyl and thiophene components.
Molecular Structure Analysis
The second paper provides details on the molecular structure of a related compound, (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide, which includes information on dihedral angles and intramolecular interactions . Although the specific compound of interest is not discussed, the analysis of dihedral angles and intramolecular hydrogen bonding could be relevant for predicting the molecular conformation and potential reactivity of (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, by analogy to the compounds described, it can be anticipated that (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide would exhibit properties consistent with its molecular structure, such as solubility in organic solvents, potential for intermolecular interactions in the solid state, and a certain degree of rigidity due to the presence of the acrylamide group .
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide, recognized for its industrial applications, has also been studied for its presence in food items as a byproduct of cooking processes at high temperatures. The compound is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Extensive research has been dedicated to understanding acrylamide's formation, its mechanisms, and potential health impacts due to its classification as a probable human carcinogen. Studies have also explored methods to mitigate its formation in foods, emphasizing the need for a balanced approach that reduces acrylamide levels without negatively impacting food quality and safety (Friedman, 2003).
Industrial and Environmental Applications
Beyond its food-related concerns, acrylamide serves as a precursor in the production of polyacrylamide, utilized widely in wastewater treatment, soil conditioning, and as a flocculating agent. The environmental distribution, analysis, and the potential for human exposure through both occupational settings and consumption have been extensively studied, providing crucial insights for environmental safety and public health initiatives. These studies highlight the dual nature of acrylamide as both a utility in industrial applications and a substance of concern for health researchers (Taeymans et al., 2004).
Mechanisms of Formation and Mitigation Strategies
Significant scientific efforts have been aimed at elucidating the mechanisms behind acrylamide formation in heated foods and exploring mitigation strategies to reduce its levels. Understanding the precursors and conditions leading to its formation has paved the way for developing practical interventions in food processing techniques. These include optimizing cooking temperatures and times, using asparaginase enzyme to reduce asparagine (a precursor to acrylamide), and exploring natural additives capable of inhibiting its formation without compromising food quality and safety (Pedreschi et al., 2014).
Health Implications and Safety Assessments
properties
IUPAC Name |
(E)-N-(2-methoxy-2-phenylbutyl)-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-18(21-2,16-7-5-4-6-8-16)14-19-17(20)10-9-15-11-12-22-13-15/h4-13H,3,14H2,1-2H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPNQZKADJOYDW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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